6-Bromo-2-chloro-8-methylquinazoline
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Overview
Description
6-Bromo-2-chloro-8-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-8-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloro-8-methylquinazoline and brominating agents.
Bromination Reaction: The bromination of 2-chloro-8-methylquinazoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-8-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Scientific Research Applications
6-Bromo-2-chloro-8-methylquinazoline has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-8-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-4-methylquinazoline
- 6-Bromo-8-chloroquinazoline
- 8-Bromo-2-chloro-6-methylquinazoline
Comparison
Compared to similar compounds, 6-Bromo-2-chloro-8-methylquinazoline exhibits unique reactivity due to the specific positioning of the bromine, chlorine, and methyl groups. This unique structure enhances its potential for selective biological activity and chemical transformations. The presence of the methyl group at the 8-position, in particular, can influence the compound’s electronic properties and reactivity, making it a valuable scaffold for drug development and material science applications.
Properties
Molecular Formula |
C9H6BrClN2 |
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Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-bromo-2-chloro-8-methylquinazoline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-7(10)3-6-4-12-9(11)13-8(5)6/h2-4H,1H3 |
InChI Key |
GLDNAPXUYKZGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CN=C(N=C12)Cl)Br |
Origin of Product |
United States |
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